
3-(Trifluorométhyl)pyrazole
Vue d'ensemble
Description
3-(Trifluoromethyl)pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a trifluoromethyl group attached to the third carbon atom. This compound is widely used as a building block in organic synthesis due to its unique chemical properties, including high thermal stability, increased lipophilicity, and significant electronegativity .
Applications De Recherche Scientifique
3-(Trifluoromethyl)pyrazole has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
3-(Trifluoromethyl)pyrazole is a heterocyclic building block . It has been found to exhibit a wide range of biological activities, including antileishmanial and antimalarial activities . .
Mode of Action
The mode of action of 3-(Trifluoromethyl)pyrazole involves its interaction with its targets, leading to changes in the biological system. It undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles
Biochemical Pathways
It is known that pyrazole derivatives, including 3-(trifluoromethyl)pyrazole, are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
Result of Action
It is known that pyrazole derivatives can exhibit a wide range of biological activities, suggesting that 3-(trifluoromethyl)pyrazole may have similar effects .
Analyse Biochimique
Biochemical Properties
3-(Trifluoromethyl)pyrazole undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It participates in the synthesis of disubstituted pyrimidines . The existence of pyrazole derivatives as pharmacophore in distinct remedial divisions like the antipsychotic CDPPB, an effective anti-inflammatory, celecoxib; difenamizole, an analgesic, rimonabant; the anti-obesity drug, the antidepressant agent fezolamide and betazole, a H2-receptor agonist have ascertained medicinal potentiality of this scaffold .
Cellular Effects
Pyrazole derivatives are known to have a broad range of pharmacological properties , suggesting that 3-(Trifluoromethyl)pyrazole may also influence various cellular processes.
Molecular Mechanism
It is known that pyrazole derivatives can interact with various biomolecules , suggesting that 3-(Trifluoromethyl)pyrazole may also exert its effects through similar interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)pyrazole can be achieved through various methods. One common approach involves the reaction of trifluoromethylated ynones with aryl or alkyl hydrazines in the presence of a silver catalyst. This reaction proceeds rapidly at room temperature, resulting in the formation of the desired pyrazole . Another method includes the cycloaddition of trifluoromethyl N-acylhydrazones or trifluoroacetohydrazonoyl bromides with maleimides .
Industrial Production Methods: In an industrial setting, the synthesis of 3-(Trifluoromethyl)pyrazole often involves the use of scalable and efficient protocols. For instance, the silver-catalyzed reaction mentioned above can be adapted for large-scale production due to its mild conditions and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Alkylation: It reacts with alkyl iodides in dimethylformamide to form N-alkyl pyrazoles.
Cycloaddition: It participates in [3+2] cycloaddition reactions with diazo compounds and nitrilimines, leading to the formation of pyrazolines and pyrazoles.
Common Reagents and Conditions:
Alkylation: Alkyl iodides and dimethylformamide.
Cycloaddition: Diazo compounds, nitrilimines, and trifluoromethylated substrates.
Major Products:
N-alkyl pyrazoles: Formed through alkylation reactions.
Pyrazolines and pyrazoles: Resulting from cycloaddition reactions.
Comparaison Avec Des Composés Similaires
- 3,5-Bis(trifluoromethyl)pyrazole
- 1-Phenyl-3-trifluoromethylpyrazole
- 4-Trifluoromethylpyrazole
Comparison: 3-(Trifluoromethyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other trifluoromethyl-substituted pyrazoles, it exhibits higher thermal stability and increased lipophilicity, making it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2/c5-4(6,7)3-1-2-8-9-3/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXNITNKYBLBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00942198 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20154-03-4 | |
| Record name | 3-(Trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00942198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


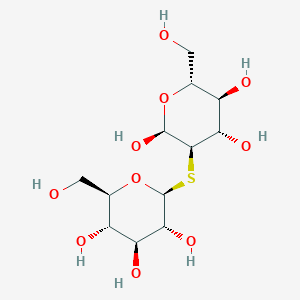
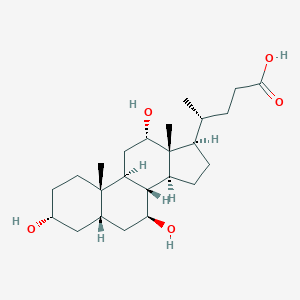
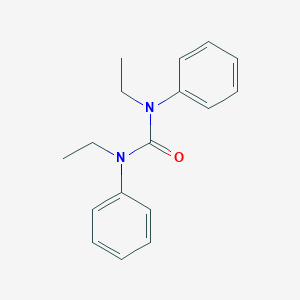
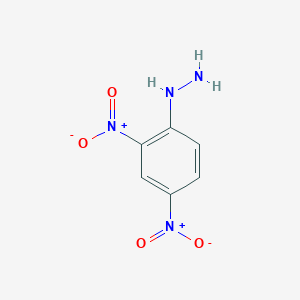
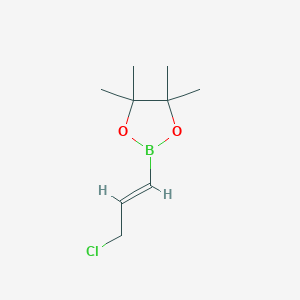



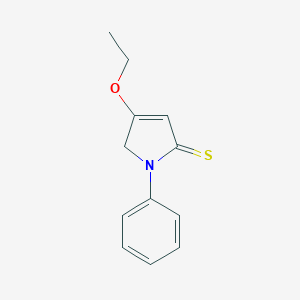
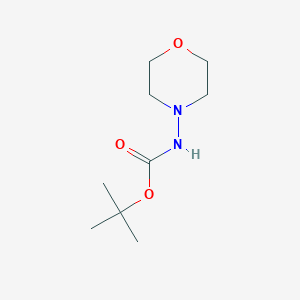



![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)
